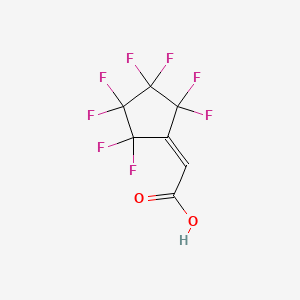

2-Perfluorocyclopentylideneacetic acid

Description

2-Perfluorocyclopentylideneacetic acid is a fluorinated carboxylic acid characterized by a perfluorinated cyclopentylidene ring fused with an acetic acid moiety. Its structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and resistance to environmental degradation, typical of perfluoroalkyl substances (PFAS) .

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octafluorocyclopentylidene)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F8O2/c8-4(9)2(1-3(16)17)5(10,11)7(14,15)6(4,12)13/h1H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPCXJUSDAUCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C1C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorocyclopentylideneacetic acid typically involves the following steps:

Cyclopentane Fluorination: Cyclopentane is subjected to fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride at high temperatures.

Formation of Perfluorocyclopentylidene Intermediate: The fluorinated cyclopentane undergoes further reactions to form the perfluorocyclopentylidene intermediate.

Acetic Acid Introduction: The intermediate is then reacted with acetic acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Perfluorocyclopentylideneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of partially fluorinated hydrocarbons.

Substitution: Formation of substituted perfluorocyclopentylidene derivatives.

Scientific Research Applications

2-Perfluorocyclopentylideneacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Perfluorocyclopentylideneacetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the inhibition of certain enzymatic processes. The compound’s effects are primarily mediated through its ability to resist degradation and maintain stability under harsh conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-perfluorocyclopentylideneacetic acid with structurally related PFAS and fluorinated acetic acid derivatives:

Key Observations :

- Cyclic vs. Linear PFAS : The cyclic perfluorinated structure of this compound may reduce mobility in environmental matrices compared to linear analogs like PFOA, which are highly mobile in water .

- Fluorination Degree : Fully perfluorinated compounds exhibit greater resistance to oxidation and hydrolysis than partially fluorinated derivatives (e.g., 2-(4-ethylphenyl)-2,2-difluoroacetic acid) .

- Chain Length : Shorter-chain PFAS (e.g., PFHxA) are less bioaccumulative than long-chain counterparts (e.g., PFOA), but cyclic structures may alter these trends .

Environmental Persistence and Degradation

- Persistence: Perfluorocyclopentylideneacetic acid’s cyclic backbone may resist microbial degradation more effectively than linear PFAS, similar to perfluorocycloalkanes .

- Degradation Pathways : Linear PFAS like PFOA are resistant to advanced oxidation processes (AOPs) , while cyclic fluorinated structures may exhibit unique degradation kinetics due to ring strain or steric effects.

Toxicity and Health Implications

- PFAS General Toxicity: Epidemiological studies associate PFAS exposure with immunotoxicity, endocrine disruption, and metabolic disorders .

- Structural Impact on Toxicity : Cyclic PFAS may exhibit different toxicokinetics (e.g., reduced renal reabsorption) compared to linear analogs. For example, perfluorocyclohexane sulfonate shows lower bioaccumulation in fish than linear PFOS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.